molecular formula C22H27N5O2 B13356865 N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B13356865
M. Wt: 393.5 g/mol
InChI Key: LYWDBUIMTHZCIV-UHFFFAOYSA-N
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Description

N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrrole intermediates, followed by their coupling with the tetrahydropyran moiety. Common reagents used in these reactions include various alkylating agents, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrrole derivatives, such as:

    Triazole-based compounds: Known for their antifungal and antimicrobial properties.

    Pyrrole-based compounds: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide apart is its unique combination of triazole, pyrrole, and tetrahydropyran rings, which may confer distinct biological activities and chemical properties not found in other similar compounds.

This detailed article provides a comprehensive overview of N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H27N5O2/c1-16(2)20-24-21(26-25-20)17-6-5-7-18(14-17)23-19(28)15-22(8-12-29-13-9-22)27-10-3-4-11-27/h3-7,10-11,14,16H,8-9,12-13,15H2,1-2H3,(H,23,28)(H,24,25,26)

InChI Key

LYWDBUIMTHZCIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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